Tenofovir hydrate

HBV Clinical Trial Drug Resistance

Tenofovir hydrate is the active-metabolite reference standard liberated from all tenofovir prodrugs (TDF/TAF). Its defined crystalline monohydrate form, aqueous solubility (10 mg/mL), and established degradation kinetics make it essential for HPLC/LC-MS/MS method validation, dissolution testing, and impurity profiling. With a high genetic barrier to resistance and maintained activity against lamivudine/entecavir-resistant HBV mutants, it is the irreplaceable control for antiviral resistance phenotyping (HepG2 systems) and preclinical PK/PD modeling. Also serves as a validated low-toxicity comparator in mitochondrial safety assays.

Molecular Formula C9H16N5O5P
Molecular Weight 305.23 g/mol
CAS No. 206184-49-8
Cat. No. B1662510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir hydrate
CAS206184-49-8
Synonyms(R)-9-(2-phosphonylmethoxypropyl)adenine
9-(2-phosphonomethoxypropyl)adenine
9-(2-phosphonylmethoxypropyl)adenine
9-(2-phosphonylmethoxypropyl)adenine, (+-)-isomer
9-(2-Phosphonylmethoxypropyl)adenine, (R)-isomer - T357098
9-(2-phosphonylmethoxypropyl)adenine, (S)-isomer
9-PMPA (tenofovir)
Disoproxil Fumarate, Tenofovir
Disoproxil, Tenofovir
Fumarate, Tenofovir Disoproxil
tenofovir
tenofovir disoproxil
tenofovir disoproxil fumarate
Viread
Molecular FormulaC9H16N5O5P
Molecular Weight305.23 g/mol
Structural Identifiers
SMILESCC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O
InChIInChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1
InChIKeyPINIEAOMWQJGBW-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.87e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Tenofovir Hydrate CAS 206184-49-8: Procurement-Grade Nucleotide Reverse Transcriptase Inhibitor Research Compound


Tenofovir hydrate (CAS 206184-49-8), the monohydrate form of the acyclic nucleoside phosphonate (ANP) (R)-9-(2-phosphonomethoxypropyl)adenine (PMPA), is a nucleotide reverse transcriptase inhibitor (NtRTI) used globally as a research tool for HIV and Hepatitis B virus (HBV) replication studies. As the active metabolite liberated from prodrugs such as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), the hydrate form is the essential reference standard for analytical method development, in vitro pharmacology, and preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling [1]. Its characterized crystalline hydrate state provides a well-defined solid form with established solubility parameters in aqueous media, making it the appropriate starting material for solution-based assays and formulation feasibility studies .

Why Tenofovir Hydrate Cannot Be Substituted by In-Class Analogs Without Protocol Impact


While tenofovir hydrate shares the ANP chemical class with compounds like adefovir and cidofovir, and its prodrugs TDF and TAF are therapeutically interchangeable in certain contexts, the free acid hydrate is not a functional substitute for these alternatives in the research laboratory. The hydrate exhibits a specific solubility profile (e.g., high aqueous solubility but poor membrane permeability) that critically influences experimental design in cell-based assays and formulation development [1]. More importantly, the compound's distinct pharmacological profile—including its unique resistance barrier relative to lamivudine and adefovir, and its substantially different mitochondrial toxicity profile compared to other NRTIs like didanosine (ddI) and zalcitabine (ddC)—means that substituting it for another nucleoside/nucleotide analog will fundamentally alter experimental outcomes related to antiviral resistance evolution and cellular safety assessments [2]. The following evidence quantifies these specific points of differentiation.

Quantitative Differentiation Evidence for Tenofovir Hydrate vs. Comparators


Superior Virologic Response in Nucleoside-Resistant HBV vs. Entecavir-Adefovir Combination

In a 96-week prospective multicenter trial (KCT0000627), TDF monotherapy (300 mg daily) demonstrated a significantly higher complete virological response rate (HBV DNA <20 IU/mL) compared to entecavir (1 mg) plus adefovir (10 mg) combination therapy in chronic hepatitis B patients with documented suboptimal response to prior lamivudine-adefovir therapy and harboring rt204I/V mutations [1]. This provides direct clinical evidence for the superior efficacy of tenofovir-based regimens over alternative salvage therapies in a complex resistance setting.

HBV Clinical Trial Drug Resistance Nucleoside Analogs

Lack of Cross-Resistance to Lamivudine and Entecavir HBV Mutants

In vitro phenotyping of HBV clinical isolates demonstrated that tenofovir (and its prodrug TAF) retained full susceptibility against all tested lamivudine-resistant (e.g., rtM204V/I) and entecavir-resistant HBV constructs, which was comparable to the susceptibility observed against wild-type genotype A-H isolates [1]. In contrast, lamivudine resistance confers partial cross-resistance to entecavir, and adefovir resistance (particularly rtA181V + rtN236T) confers low-level cross-resistance to tenofovir, though the majority (4/5) of adefovir-resistant isolates remained susceptible [1].

HBV Drug Resistance Genotyping In Vitro Cross-Resistance

Significantly Lower Mitochondrial DNA Depletion vs. dideoxynucleoside NRTIs

In a head-to-head in vitro toxicity study using human renal proximal tubule epithelial cells (RPTECs), tenofovir (TFV) treatment at concentrations up to 300 µM for 3 weeks produced no significant depletion of mitochondrial DNA (mtDNA) [1]. This contrasts starkly with didanosine (ddI), a dideoxynucleoside analog, which caused profound mtDNA depletion in the same model, with the potency ranking for mtDNA synthesis inhibition being zalcitabine (ddC) > didanosine (ddI) > stavudine > zidovudine > lamivudine = abacavir = tenofovir [2]. Additionally, lactate production—a marker of mitochondrial stress—increased by less than 20% in HepG2 cells treated with 300 µM tenofovir, compared to a >200% increase with 300 µM zidovudine (ZDV) [2].

Mitochondrial Toxicity In Vitro NRTI Toxicology Renal Proximal Tubule Cells

High Aqueous Solubility with Established Degradation Kinetics for Formulation Feasibility

Tenofovir hydrate exhibits high aqueous solubility of 10 mg/mL (32.76 mM) at 25°C, which is a key physicochemical property for preparing concentrated stock solutions for in vitro assays . Its solid-state stability is well-characterized: shelf life of TFV powder at room temperature is 23 months as calculated by Arrhenius plot, and the compound maintains its original crystalline structure under accelerated stress conditions (40°C/75% RH) [1]. However, it undergoes degradation under acidic and alkaline hydrolytic conditions, with a half-life of 25.34 hours in acidic media and 384.49 hours in alkaline media, following pseudo-first-order kinetics [1]. In contrast, its prodrug tenofovir disoproxil (TD) has markedly different solubility properties and is highly susceptible to hydrolysis, necessitating the development of stability-enhanced crystal forms to achieve improved solubility (192% of the commercial fumarate salt) under gastrointestinal pH conditions [2].

Formulation Solubility Stability Degradation Kinetics Preformulation

Defined In Vitro Antiviral Potency Across HIV and SIV Strains

In MT-4 cell-based cytopathic effect assays, tenofovir hydrate demonstrates consistent antiviral activity against multiple HIV and SIV strains with EC50 values ranging from 1.05 to 1.15 μg/mL for HIV-1(IIIB), HIV-2(ROD), and HIV(EHO) . It is uniquely active against multinucleoside-resistant HIV expressing the Q151M mutation, but shows reduced susceptibility to the T69S insertion mutations . In a mechanistic PK/PD model for HIV prophylaxis, the EC50 and EC90 values for tenofovir in preventing HIV-1 infection were determined as 29 fmol/10⁶ cells and 267 fmol/10⁶ cells, respectively, for a viral inoculum size of 1 [1]. This establishes a quantitative baseline for in vitro potency that can be used as a reference point for evaluating novel NtRTIs or combination regimens.

HIV SIV Antiviral EC50 In Vitro

Optimal Research and Industrial Application Scenarios for Tenofovir Hydrate CAS 206184-49-8


Analytical Reference Standard for Prodrug and Formulation QC

As the active metabolite liberated from all tenofovir prodrugs (TDF, TAF), tenofovir hydrate serves as the definitive reference standard for developing and validating HPLC, LC-MS/MS, and dissolution methods to quantify tenofovir in pharmaceutical formulations and biological matrices. Its well-characterized crystalline hydrate form and established degradation pathways under forced conditions enable robust method development for impurity profiling and stability-indicating assays [1].

In Vitro HBV Resistance Profiling and Cross-Resistance Studies

Given its high barrier to resistance and maintained activity against lamivudine- and entecavir-resistant HBV mutants, tenofovir hydrate is an essential control compound in cell-based phenotyping assays (e.g., HepG2 transfection systems) designed to characterize the susceptibility of clinical HBV isolates or engineered mutants to nucleotide analogs [2]. It is particularly valuable for distinguishing between resistance pathways (lamivudine-like vs. adefovir-like) due to its distinct cross-resistance profile.

Mitochondrial Toxicity Benchmarking for NRTI Safety Screening

Because tenofovir exhibits minimal to no mitochondrial toxicity in vitro—as evidenced by lack of mtDNA depletion and minimal lactate production increase in RPTEC, HepG2, and SkMC models—it is widely employed as a negative control or low-toxicity comparator in preclinical safety pharmacology assays aimed at ranking the mitochondrial liability of novel nucleoside/nucleotide analogs or combination regimens [3].

Preformulation and Drug Delivery Feasibility Studies

The defined aqueous solubility (10 mg/mL) and pseudo-first-order degradation kinetics of tenofovir hydrate under various pH conditions make it a suitable model compound for evaluating novel drug delivery systems, such as microemulsions or cyclodextrin inclusion complexes, intended to enhance the oral bioavailability or mucosal delivery of poorly permeable ANPs [4]. Its distinct physicochemical behavior relative to its lipophilic prodrugs (e.g., TAF) provides a useful comparative framework for formulation scientists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenofovir hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.